3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate
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Overview
Description
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a phenyl group bearing an acetyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-acetylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the acetyl group, leading to different products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activity, making it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its cytotoxic properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)oxadiazol-3-ium-5-olate
- 3-(4-Methylphenyl)oxadiazol-3-ium-5-olate
- 3-(4-Nitrophenyl)oxadiazol-3-ium-5-olate
Uniqueness
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, such as those with chloro, methyl, or nitro substituents, which may exhibit different reactivity and biological activity.
Properties
IUPAC Name |
3-(4-acetylphenyl)oxadiazol-3-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBSHQXAKMRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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